molecular formula C16H27NO3 B13764402 2-Butanol, 1-(4-methoxybutyl)amino-3-methyl-3-phenoxy- CAS No. 7565-18-6

2-Butanol, 1-(4-methoxybutyl)amino-3-methyl-3-phenoxy-

Cat. No.: B13764402
CAS No.: 7565-18-6
M. Wt: 281.39 g/mol
InChI Key: GOXJEQMNHQSIGN-UHFFFAOYSA-N
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Description

2-Butanol, 1-(4-methoxybutyl)amino-3-methyl-3-phenoxy- is an organic compound with the molecular formula C16H27NO3 This compound is characterized by the presence of a butanol backbone, substituted with a methoxybutylamino group, a methyl group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanol, 1-(4-methoxybutyl)amino-3-methyl-3-phenoxy- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable butanol derivative reacts with 4-methoxybutylamine under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-pressure reactors and automated control systems ensures consistent quality and high efficiency. The purification of the final product is achieved through techniques like distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Butanol, 1-(4-methoxybutyl)amino-3-methyl-3-phenoxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the butanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-Butanol, 1-(4-methoxybutyl)amino-3-methyl-3-phenoxy- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Butanol, 3-methyl-: A similar compound with a different substitution pattern.

    1-Butanol, 2-amino-3-methyl-: Another related compound with an amino group at a different position.

    2-Methyl-1-butanol: A structurally similar alcohol with different functional groups.

Uniqueness

2-Butanol, 1-(4-methoxybutyl)amino-3-methyl-3-phenoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.

Properties

7565-18-6

Molecular Formula

C16H27NO3

Molecular Weight

281.39 g/mol

IUPAC Name

1-(4-methoxybutylamino)-3-methyl-3-phenoxybutan-2-ol

InChI

InChI=1S/C16H27NO3/c1-16(2,20-14-9-5-4-6-10-14)15(18)13-17-11-7-8-12-19-3/h4-6,9-10,15,17-18H,7-8,11-13H2,1-3H3

InChI Key

GOXJEQMNHQSIGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(CNCCCCOC)O)OC1=CC=CC=C1

Origin of Product

United States

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